molecular formula C5H8OS B14164153 2-Methyl-5,6-dihydro-1,4-oxathiine CAS No. 3643-97-8

2-Methyl-5,6-dihydro-1,4-oxathiine

Cat. No.: B14164153
CAS No.: 3643-97-8
M. Wt: 116.18 g/mol
InChI Key: YZVJOJNVIJLQAY-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1,4-oxathiine is a high-value heterocyclic compound recognized in research primarily as a critical synthetic intermediate. Its core application and research interest lie in its role as a key precursor in the synthesis of the systemic fungicide carboxin (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide) . Carboxin is a succinate dehydrogenase inhibitor (SDHI) fungicide that has been used as a seed treatment to control diseases like smut and bunt in cereals . This foundational role makes 2-Methyl-5,6-dihydro-1,4-oxathiine an essential compound for investigations into developing new agrochemicals and for studying the structure-activity relationships of SDHI fungicides . The compound features a 5,6-dihydro-1,4-oxathiine skeleton, which integrates oxygen and sulfur atoms within a six-membered ring, providing a unique chemical architecture for further functionalization . Researchers utilize this compound to develop and explore novel molecules with potential biological activity. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

3643-97-8

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3

InChI Key

YZVJOJNVIJLQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSCCO1

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Oxathiolane Sulfoxide Intermediates

The most extensively documented route involves the cyclization of 1,3-oxathiolane sulfoxides. In CA1036167A, Uniroyal Limited disclosed a process where 3-chloro-2,4-pentanedione reacts with 2-mercaptoethanol in the presence of sodium bicarbonate to form a hydroxyethylthio intermediate (2-(2-hydroxyethylthio)acetoacetanilide). Subsequent acid-catalyzed dehydration with catalysts like p-toluenesulfonic acid in refluxing benzene yields 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. This method achieves a 57% yield after crystallization from toluene.

Critical parameters:

  • Temperature : Reflux conditions (80–110°C)
  • Catalyst : 0.5–2 mol% p-toluenesulfonic acid
  • Side products : Ethyl (2-acetoxyethylthio)acetate (12% yield) via acetyl migration

Acid-Catalyzed Dehydration of Hydroxyethylthio Intermediates

Korean Patent KR900004909B1 describes a modified approach using 2-chloroacetoacetanilide and 2-mercaptoethanol in toluene/water biphasic systems. Sodium bicarbonate facilitates nucleophilic substitution to form 2-(2-hydroxyethylthio)acetoacetanilide, which undergoes dehydration with sulfuric acid or p-toluenesulfonic acid. Key advantages include:

  • Solvent system : Toluene enables azeotropic water removal
  • Yield : 43–49% after distillation (b.p. 89–90°C at 0.5 mmHg)
  • Purity : >95% by NMR analysis

Rearrangement Reactions of Thioether Precursors

Nevalainen and Pohjala (1988) demonstrated that ethyl 2-(2-hydroxyethylthio)acetoacetate rearranges under basic conditions to form 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylate. Sodium ethoxide in toluene at 60°C induces intramolecular cyclization via thiiranium ion intermediates, yielding the oxathiine ring in 38% yield.

Mechanistic insights :

  • Deprotonation of the hydroxyl group generates a nucleophilic alkoxide
  • Attack at the β-keto ester carbonyl forms a six-membered transition state
  • Elimination of ethanol completes cyclization

Comparative Analysis of Synthesis Methods

Method Starting Material Catalyst Yield (%) Purity (%) Reference
Sulfoxide Cyclization 3-Chloro-2,4-pentanedione p-TsOH 57 92
Acid Dehydration 2-Chloroacetoacetanilide H₂SO₄ 43 95
Base Rearrangement Ethyl acetoacetate NaOEt 38 89

Industrial-Scale Optimization

For large-scale production, the sulfoxide cyclization route is preferred due to:

  • Lower catalyst loading (0.5 mol% vs. 2 mol% in acid dehydration)
  • Reduced side products (<5% acetyl migration byproducts vs. 12% in other methods)
  • Solvent recyclability : Benzene or toluene recovery exceeds 80%

Challenges and Mitigation Strategies

  • Byproduct formation : Acetyl migration during dehydration is minimized by maintaining reaction temperatures below 100°C.
  • Exothermic reactions : Gradual addition of 2-mercaptoethanol prevents thermal runaway in biphasic systems.
  • Purification difficulties : Crystallization from toluene at −20°C enhances product recovery.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxathiine derivatives.

Scientific Research Applications

2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals, particularly fungicides.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .

Comparison with Similar Compounds

Structural and Functional Analogues

Oxycarboxin (4,4-Dioxide Derivative)

  • Structure : Incorporates two sulfonyl groups (4,4-dioxide) on the oxathiine ring.
  • Molecular Formula: C₁₂H₁₃NO₄S (vs. C₁₂H₁₃NO₂S for carboxin) .
  • Properties : Increased polarity due to sulfone groups, enhancing water solubility and altering environmental persistence.
  • Activity : Retains fungicidal efficacy but with modified bioavailability compared to carboxin .

2-Methyl-5,6-dihydro-1,4-dithiine

  • Structure : Replaces oxygen with sulfur, forming a 1,4-dithiine ring.
  • Synthesis : Produced via reaction of propargyl chloride with ethane-1,2-bis(thiolate) (25% yield) .
  • Reactivity : Enhanced nucleophilicity due to dual sulfur atoms, favoring thioether bond formation .

Benzo-Fused Derivatives (e.g., 2,3-Dihydro-1,4-benzoxathiin)

  • Structure : Benzene ring fused to the oxathiine ring.
  • Synthesis: One-pot reaction of cyclohexanone derivatives with 2-mercaptoethanol .

3-Acyl-5,6-dihydro-1,4-oxathiines

  • Structure : Acyl group at position 3 (e.g., 3-acetyl or 3-benzoyl).
  • Synthesis : Microwave-assisted reaction of α-diazo-β-dicarbonyl compounds with thiiranes .
  • Activity : Acyl groups modulate lipophilicity, influencing antimicrobial activity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Features
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid C₆H₈O₃S 160.19 Precursor for carboxin synthesis
Oxycarboxin C₁₂H₁₃NO₄S 267.30 Higher polarity due to sulfone groups
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin C₁₆H₁₄OS 254.35 Phenyl groups enhance aromatic interactions
2-Methyl-5,6-dihydro-1,4-dithiine C₅H₈S₂ 132.25 Dual sulfur atoms increase reactivity
Industrial and Regulatory Considerations
  • Carboxin : Classified under EU MRLs with strict residue limits; phased out in some regions due to metabolite toxicity .
  • Oxycarboxin : Registered for ornamental plants but restricted in food crops due to accumulation risks .
  • Dithiine Derivatives: Limited commercial use but explored in agrochemical research for novel action mechanisms .

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